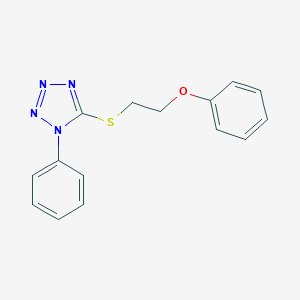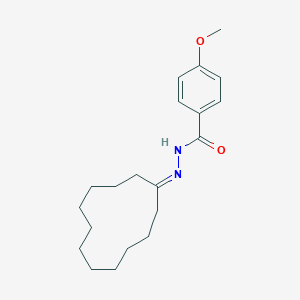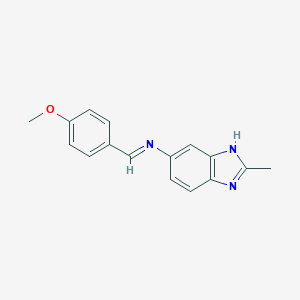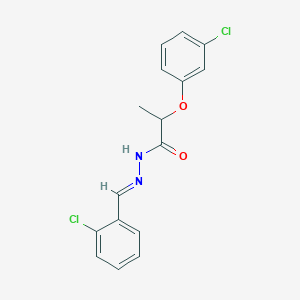
5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Applications
Tetrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral activities . It’s plausible that “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” could be explored for similar medicinal uses.
Agricultural Uses
In agriculture, tetrazoles serve as growth regulators in plants and can be formulated into herbicides and fungicides . The compound may have potential applications in enhancing plant growth or protecting crops from pests and diseases.
Material Science
Tetrazole derivatives are utilized in material science due to their functional properties. They could be involved in the development of new materials with specific characteristics required for advanced applications .
Industrial Applications
Some tetrazoles are used as stabilizers in photography and explosives in rocket propellants due to their stability and reactive nature . “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” might have similar industrial applications.
Derivatization Agent
Derivatives like 5-chloro-1-phenyltetrazole have been used as derivatizing agents for phenols . The compound could potentially serve a similar role in chemical synthesis or analysis.
Medicinal Chemistry
In medicinal chemistry, tetrazoles are valuable for drug design due to their bioisosteric properties with carboxylic acids . “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” may be used in the synthesis of new drugs.
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives can be approached using eco-friendly methods, which is significant for sustainable chemistry practices . This compound could be synthesized using such methods for various applications.
Chemical Properties Research
Research into the physical and chemical properties of tetrazoles is ongoing, and “5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole” could contribute to this field by providing insights into its reactivity and stability .
Mécanisme D'action
Target of Action
Related compounds such as 2-phenoxyethanol have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth . This suggests that 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole might also interfere with auxin signaling pathways, although this is purely speculative without further experimental evidence.
Pharmacokinetics
A study on 2-phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid . Most of the compound and its derivatives were excreted in urine . These findings suggest that 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxy ethyl acrylate (PEA), showed that parameters like the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature
Propriétés
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVBUYMWSKRORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-3-{[4-({4-nitrobenzyl}oxy)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B386517.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)



![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)

![N'-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(3,4-dimethylphenoxy)ethyl]urea](/img/structure/B386535.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)

